Phosphocreatine di(tris) salt

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphocreatine di(tris) salt can be synthesized enzymatically. The process involves the phosphorylation of creatine by creatine kinase in the presence of ATP. The reaction conditions typically include a buffered aqueous solution to maintain the pH and temperature suitable for enzyme activity .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic synthesis using immobilized creatine kinase. This method ensures high yield and purity of the product. The reaction is carried out in bioreactors with continuous monitoring of pH, temperature, and substrate concentrations to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphocreatine di(tris) salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in hydrolysis and condensation reactions.

Common Reagents and Conditions

Phosphorylation: Requires ATP and creatine kinase.

Dephosphorylation: Catalyzed by phosphatases.

Hydrolysis: Occurs in the presence of water and can be catalyzed by acids or bases.

Condensation: Involves the removal of water to form a bond between two molecules.

Major Products Formed

Phosphorylation: Produces phosphocreatine and ADP.

Dephosphorylation: Yields creatine and inorganic phosphate.

Hydrolysis: Results in the breakdown of phosphocreatine into creatine and phosphate.

Condensation: Forms creatine phosphate from creatine and phosphate.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Phosphocreatine di(tris) salt serves as a high-energy phosphate donor in various biochemical assays. It is widely used to study metabolic pathways and enzyme kinetics, particularly in experiments involving creatine kinase activity.

| Application Area | Description |

|---|---|

| Energy Metabolism | Used to explore ATP regeneration processes in cells. |

| Enzyme Kinetics | Investigated for its role in catalyzing phosphorylation reactions. |

| Cellular Physiology | Studied for its effects on muscle contraction and energy homeostasis. |

Sports Nutrition

In sports nutrition, PCr is incorporated into dietary supplements aimed at enhancing athletic performance. It helps replenish ATP levels during high-intensity exercise, allowing for improved endurance and recovery.

| Nutritional Benefit | Mechanism |

|---|---|

| Enhanced Performance | Provides rapid energy during short bursts of activity. |

| Recovery Support | Aids in the rapid resynthesis of ATP post-exercise. |

Medical Applications

This compound has been investigated for its potential therapeutic applications in various medical conditions:

- Ischemic Heart Disease: PCr may protect cardiac tissues during ischemic events by maintaining ATP levels.

- Neuroprotection: Research indicates that PCr can mitigate neuronal damage during anoxic conditions, suggesting its use in neurodegenerative disorders.

| Medical Condition | Potential Application |

|---|---|

| Ischemic Heart Disease | Protects heart tissue from damage due to low blood flow. |

| Neurodegenerative Disorders | May reduce neuronal injury under low oxygen conditions. |

Case Study 1: Neuroprotection

A study demonstrated that phosphocreatine administration significantly reduced neuronal death in models of hypoxia . This highlights its potential as a neuroprotective agent, particularly in conditions like stroke or traumatic brain injury.

Case Study 2: Athletic Performance

Research involving athletes showed that supplementation with this compound improved performance metrics during high-intensity interval training (HIIT). Participants exhibited enhanced power output and quicker recovery times compared to control groups.

Wirkmechanismus

Phosphocreatine di(tris) salt exerts its effects by serving as a rapidly mobilizable reserve of high-energy phosphate groups. It donates phosphate groups to ADP to regenerate ATP, which is essential for various cellular processes, including muscle contraction, protein synthesis, and cell signaling. The molecular targets include creatine kinase and ATP-dependent enzymes involved in energy metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Creatine phosphate disodium salt

- Adenosine triphosphate disodium salt

- Guanosine triphosphate sodium salt

Uniqueness

Phosphocreatine di(tris) salt is unique due to its high solubility in water and its ability to function in systems where alkali metal ions are undesirable. It also has a higher stability compared to other creatine phosphate salts, making it suitable for various biochemical and industrial applications .

Biologische Aktivität

Phosphocreatine di(tris) salt (PCr), also known as creatine phosphate di-tris salt, is a high-energy compound crucial for cellular energy metabolism. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

- Chemical Formula : C₁₂H₃₂N₅O₁₁P

- CAS Number : 108321-17-1

- Classification : High-energy phosphate compound

Phosphocreatine serves as a significant energy reservoir in muscle tissues, particularly during periods of high energy demand such as intense physical activity. It plays a vital role in the regeneration of adenosine triphosphate (ATP), the primary energy currency of cells.

Energy Metabolism

This compound primarily functions in the creatine kinase/phosphocreatine system. It provides phosphate groups necessary for the conversion of adenosine diphosphate (ADP) to ATP. This reaction is crucial during short bursts of high-intensity exercise or stress conditions when ATP levels deplete rapidly.

- Reaction Equation :

This reversible reaction allows for rapid ATP regeneration, essential for sustaining muscle contraction and cellular functions under anaerobic conditions.

Cellular Protection

Research indicates that phosphocreatine can protect cells against ischemic damage. It enhances cellular resilience under low oxygen conditions by maintaining energy homeostasis and preventing neuronal damage during anoxic events. This protective effect has implications for neuroprotection in conditions like stroke and traumatic brain injury.

This compound has been shown to interact with zwitterionic phospholipids, which may influence its transport and distribution within cells. Its rapid elimination from the body is a notable pharmacokinetic characteristic, suggesting a transient but potent effect on energy metabolism.

Case Study: Supplementation Effects

A study examined the effects of phosphocreatine disodium salts combined with blueberry extract on muscular strength and power. Participants were divided into three groups: one receiving phosphocreatine disodium salts plus blueberry extract (PCDSB), another receiving creatine monohydrate (CM), and a placebo group.

| Group | Pre-Supplementation Peak Torque (N·m) | Post-Supplementation Peak Torque (N·m) | Pre-Supplementation Average Power (W) | Post-Supplementation Average Power (W) |

|---|---|---|---|---|

| PCDSB | 99.90 ± 22.47 | 119.22 ± 29.87 | 140.18 ± 32.08 | 170.12 ± 42.68 |

| CM | 99.95 ± 22.50 | 111.97 ± 24.50 | 143.42 ± 33.84 | 159.78 ± 31.20 |

| Placebo | N/A | N/A | N/A | N/A |

The results indicated significant improvements in both peak torque and average power for the PCDSB group compared to the placebo group, highlighting its potential benefits in enhancing muscular performance and recovery .

Applications in Medicine and Industry

This compound is being investigated for various medical applications:

- Ischemic Heart Disease : Its ability to maintain ATP levels during ischemia makes it a candidate for therapeutic strategies aimed at protecting cardiac tissue.

- Neurodegenerative Disorders : The neuroprotective properties suggest potential use in conditions like Alzheimer's disease and other forms of dementia.

- Energy Supplements : Widely used in sports nutrition to enhance performance and recovery.

Eigenschaften

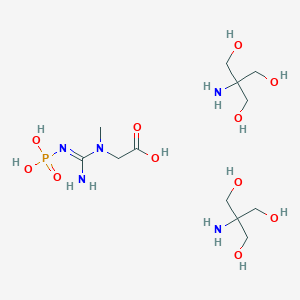

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPBKCOGWJTQMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N5O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.